Pyrrolo[2,3-b]pyridines are a class of heterocyclic compounds characterized by a fused pyridine and pyrrole ring system. These compounds are considered bioisosteres of indoles and azaindoles, demonstrating interesting pharmacological activities. [, ] Substitutions at various positions on the pyrrolo[2,3-b]pyridine core can significantly alter their chemical properties and biological activities, making them versatile building blocks for various applications.
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- is a chemical compound with the CAS Number 956407-32-2 and the molecular formula CHClNSi. This compound is classified under pyrrolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of disorders associated with SGK-1 (serum/glucocorticoid-regulated kinase 1) activity .
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- involves several key steps:
The reaction involves the formation of a silyl ether through nucleophilic substitution, where the silyl group is introduced to enhance the compound's stability and solubility. The purification process often includes extraction with organic solvents followed by chromatography to isolate the desired product.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- features:
The compound can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is often explored in medicinal chemistry for synthesizing more complex molecules that may exhibit enhanced biological activity.
In biological contexts, 1H-Pyrrolo[2,3-b]pyridine derivatives are studied for their role as inhibitors of SGK-1 kinase. The mechanism involves:
Research indicates that modifications to the pyrrolopyridine structure can significantly influence binding affinity and selectivity toward SGK-1 .
The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- include:
This compound has several scientific uses:
The compound 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- (CAS: 956407-32-2; MW: 308.92 g/mol) represents a strategically protected variant of the 7-azaindole scaffold. Its molecular architecture combines a chlorinated pyrrolopyridine core with a sterically demanding triisopropylsilyl (TIPS) group at the N1 position. This modification exemplifies a critical design strategy in medicinal chemistry: preserving reactive heterocyclic pharmacophores through transient protection, thereby enabling synthetic manipulations toward kinase inhibitors and other therapeutic agents. The compound’s physicochemical parameters—including a predicted boiling point of 326±35°C, density of 1.05±0.1 g/cm³, and pKa of 2.96±0.30—highlight its suitability for organic synthesis [1] [8]. Table 1 summarizes key identifiers for this compound and related derivatives mentioned herein.
Table 1: Compound Identifiers
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- | 956407-32-2 | C₁₆H₂₅ClN₂Si | 308.92 |
6-Chloro-1H-pyrrolo[2,3-b]pyridine | 11344118 (PubChem CID) | C₇H₅ClN₂ | 152.58 |
Vemurafenib | 918504-65-1 | C₂₃H₁₈ClF₂N₃O₃S | 489.92 |
The 7-azaindole (pyrrolo[2,3-b]pyridine) nucleus serves as a privileged scaffold in kinase inhibitor design due to its exceptional capacity for forming bidentate hydrogen bonds within the ATP-binding hinge region of kinases. The pyridinic nitrogen acts as a hydrogen bond acceptor, while the pyrrolic NH functions as a donor, creating stable interactions with backbone residues adjacent to the gatekeeper amino acid (typically Glu or Ala at position GK+1 and GK+3) [2] [6]. This binding motif, termed the "normal binding mode," is observed in >70 kinase co-crystal structures archived in the Protein Data Bank (PDB), including targets like BRAF, JAK2, MET, and CHK1 (Table 2).
Table 2: Kinase Binding Modes of 7-Azaindole Derivatives
Binding Mode | Representative Kinase Targets | Key PDB Codes | Hydrogen Bond Partners |
---|---|---|---|
Normal | BRAF, CHK1, JAK2, MET | 3OG7, 1ZYS, 4YTH, 3ZCL | Pyridine N: Accepts H-bond from GK+1 backbone NH Pyrrole NH: Donates H-bond to GK+3 backbone C=O |
Flipped | ABL, PDK1, SGK | 3DK7, 3RCJ, 3HDN | 180° rotation enables alternative H-bond pairing |
Non-Hinge | p38α, HCK, TAK1-TAB1 | 2QD9, 3VS7, 5GJD | Binds allosteric sites; scaffold functionalization |
The FDA-approved BRAF inhibitor Vemurafenib exemplifies successful fragment-based drug discovery originating from a minimal 7-azaindole core. Over 100,000 7-azaindole derivatives populate chemical databases, underscoring broad kinome coverage (>90 kinases) [6]. Recent applications include:
The scaffold’s versatility is augmented by five distinct modification sites (C2–C6, N1), enabling structure-activity relationship (SAR) optimization while retaining hinge-binding fidelity.
The triisopropylsilyl (TIPS) group in 6-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine exemplifies a cornerstone strategy in complex molecule synthesis: steric protection of reactive N-H sites. Silylation blocks undesired side reactions (e.g., C3 electrophilic substitution, oxidation, or undesired metallation) during downstream functionalization. The TIPS moiety’s bulk facilitates chromatographic purification and enhances solubility in organic media [1] [3].
Synthetic Methodologies for Silylation
Key silylation protocols applicable to azaindoles include:
Table 3: Silylation Methods for Heterocyclic N-H Protection
Method | Catalyst/Reagent System | Silane Source | Key Advantages | Substrate Scope |
---|---|---|---|---|
Dehydrogenative Coupling | NaOH (cat.) | R₃SiH | No salt byproducts; mild conditions | Primary/secondary alcohols |
Lewis Acid Catalysis | B(C₆F₅)₃ (cat.) | R₃SiH | H₂ as byproduct; broad silane scope | Alcohols, carboxylic acids |
Iodine-Mediated Silylation | I₂ + N-methylimidazole | TBDMSCl/TBDPSCl | Acid-/base-sensitive substrates tolerated | Tertiary alcohols, phenols |
Proazaphosphatrane Catalysis | Commercially available catalyst | TBDMSCl | Mild conditions (24–40°C); hindered substrates | Sterically crowded alcohols |
Applications in Multistep Synthesis
The TIPS-protected pyrrolopyridine serves as a linchpin for synthesizing advanced kinase inhibitor intermediates:
Synthesis Scheme: Key Intermediate in Kinase Inhibitor Development
6-Chloro-1H-pyrrolo[2,3-b]pyridine + TIPS-Cl, Imidazole, DMF → 6-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine ↓ C3 Lithiation/Borylation 3-Borylated Intermediate ↓ Suzuki Coupling Biaryl Intermediate ↓ TBAF Deprotection FLT3/PDE4B Inhibitor Core (e.g., CM5, 11h)
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3